5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1299607-35-4
VCID: VC3428161
InChI: InChI=1S/C13H8BrClN2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H
SMILES: C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)Cl
Molecular Formula: C13H8BrClN2O2S
Molecular Weight: 371.64 g/mol

5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1299607-35-4

Cat. No.: VC3428161

Molecular Formula: C13H8BrClN2O2S

Molecular Weight: 371.64 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine - 1299607-35-4

Specification

CAS No. 1299607-35-4
Molecular Formula C13H8BrClN2O2S
Molecular Weight 371.64 g/mol
IUPAC Name 1-(benzenesulfonyl)-5-bromo-2-chloropyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C13H8BrClN2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H
Standard InChI Key XZZFOYZAOFCGGV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)Cl
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)Cl

Introduction

Fundamental Properties and Characteristics

Chemical Identity and Nomenclature

5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is formally identified by its IUPAC name, though it may appear under various synonyms in different chemical databases and literature. The compound is precisely tracked in chemical registries through its unique identifier.

Table 1: Chemical Identification Parameters

ParameterValue
IUPAC Name5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
CAS Registry Number1299607-35-4
Molecular FormulaC₁₃H₈BrClN₂O₂S
MDL NumberMFCD18803502

The compound belongs to a class of heterocycles featuring the pyrrolo[2,3-b]pyridine scaffold, which is considered a privileged structure in medicinal chemistry research due to its presence in various biologically active compounds .

Physicochemical Properties

The physicochemical properties of 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine influence its behavior in chemical reactions, biological systems, and formulation considerations.

Table 2: Physical and Chemical Properties

PropertyValueDetermination Method
Molecular Weight371.64 g/molCalculated from molecular formula
Physical StateSolidBased on structural characteristics
Density1.73±0.1 g/cm³Predicted value
Boiling Point516.2±60.0 °CPredicted value
pKa-2.10±0.30Predicted value
AppearanceTypically a crystalline solidBased on related structures

The compound possesses two halogen substituents (bromine and chlorine) which contribute to its relatively high molecular weight and influence its physicochemical behavior. The predicted high boiling point (516.2±60.0 °C) suggests low volatility under standard conditions, which is consistent with the presence of heavy atoms and the extended aromatic system .

ParameterClassification/Description
Hazard ClassIRRITANT
Hazard SymbolsXn - Harmful
Risk CodesR22 - Harmful if swallowed
R36 - Irritating to the eyes
Safety DescriptionS26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice
Storage ConditionRoom Temperature

The compound is classified as an irritant with specific risk codes indicating potential harm if swallowed (R22) and eye irritation (R36). These classifications necessitate appropriate handling procedures and personal protective equipment when working with this compound .

Structural Features and Chemical Reactivity

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine contains several distinct functional groups that define its chemical behavior:

  • A pyrrolo[2,3-b]pyridine core (also known as 7-azaindole)

  • A phenylsulfonyl group attached to the pyrrole nitrogen (N-1 position)

  • A bromine substituent at the 5-position

  • A chlorine substituent at the 2-position

The presence of these functional groups creates a complex electronic distribution within the molecule, influencing its reactivity patterns and potential applications. The halogen substituents (bromine and chlorine) introduce electron-withdrawing effects and serve as potential sites for various synthetic transformations, particularly cross-coupling reactions.

Synthetic Pathways and Preparation

Key Intermediates and Related Compounds

The related compound 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1001070-33-2) is a probable intermediate in the synthesis of 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Various synthetic methods for this intermediate have been reported with yields ranging from 76% to 100%, depending on reaction conditions.

Table 4: Reported Synthetic Methods for Related Intermediate

BaseSulfonylating AgentSolventTemperatureReaction TimeYield
NaHBenzenesulfonyl chlorideTHF0°C to RTOvernight95%
NaHBenzenesulfonyl chlorideDMF0°C to RT1-2 hours99.6%
NaOHBenzenesulfonyl chlorideDCM0°C to RT12 hours100%
-Benzenesulfonyl chloridePyridine85°C4 hours92.2%

This intermediate lacks the 2-chloro substituent that is present in 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, illustrating the synthetic progression toward the target compound .

Applications and Research Significance

Role in Medicinal Chemistry

The pyrrolo[2,3-b]pyridine scaffold present in 5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has significant importance in medicinal chemistry. Compounds containing this core structure have shown various biological activities, including:

  • Kinase inhibition

  • Anti-cancer properties

  • Anti-inflammatory activities

  • CNS-active compounds

The specific halogenated derivative likely serves as an important synthetic intermediate in the development of more complex biologically active molecules. The presence of the bromine and chlorine substituents provides handle points for further functionalization through various metal-catalyzed coupling reactions, enabling the construction of diverse compound libraries for medicinal chemistry screening.

Synthetic Utility

5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine predominantly functions as a building block in organic synthesis. Its utility stems from:

  • The differential reactivity of the bromine and chlorine substituents, allowing for selective functionalization

  • The protected nitrogen that directs reactivity and can be deprotected at an appropriate synthetic stage

  • The rigid heterocyclic core that provides defined spatial arrangement of substituents

  • Potential for selective cross-coupling reactions at either halogen position

These attributes make the compound valuable in developing synthetic routes to complex molecules, particularly those relevant to pharmaceutical research and development.

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